

Chemical and physical properties of DL-Methylephedrine hydrochloride.

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Compound of Interest

Compound Name: *DL-Methylephedrine hydrochloride*

Cat. No.: *B13723181*

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An In-depth Technical Guide to the Chemical and Physical Properties of **DL-Methylephedrine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **DL-Methylephedrine hydrochloride**. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

DL-Methylephedrine hydrochloride is a synthetic sympathomimetic amine, structurally related to ephedrine. It presents as colorless crystals or a white, crystalline powder with a bitter taste and no odor. A solution of **DL-Methylephedrine hydrochloride** in water (1 in 20) does not show optical rotation.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **DL-Methylephedrine hydrochloride**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₇ NO·HCl	[2][3]
Molecular Weight	215.72 g/mol	[2][3][4]
Melting Point	208-211 °C	[1][2][5]
Solubility	Freely soluble in water; Soluble in ethanol (95%); Slightly soluble in acetic acid (100%); Practically insoluble in acetic anhydride and diethyl ether.	[6]
Loss on Drying	Not more than 0.5% (1 g, 105°C, 3 hours)	[1]
Residue on Ignition	Not more than 0.10% (1 g)	[1]
LogP	2.47210	[7]
PSA (Polar Surface Area)	23.47000 Å ²	[7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	2	[7]
Rotatable Bond Count	3	[7]

Experimental Protocols

Detailed methodologies for key analytical and identification tests are outlined below.

Identification Tests

Several qualitative tests can be used to identify **DL-Methylephedrine hydrochloride**:

- Copper Sulfate Test:
 - Prepare a solution of **DL-Methylephedrine Hydrochloride** (1 in 100).

- To 2 mL of the solution, add 1 drop of copper (II) sulfate test solution (TS) and 2 mL of sodium hydroxide TS. A blue-purple color is produced.[\[1\]](#)
- Add 1 mL of diethyl ether to the mixture and shake. A red-purple color develops in the diethyl ether layer, while the aqueous layer remains blue-purple.[\[1\]](#)
- Picrate Formation:
 - Dissolve 0.1 g of **DL-Methylephedrine Hydrochloride** in 1 mL of water.
 - Add 10 mL of 2,4,6-trinitrophenol TS and let it stand for 2 hours with occasional shaking.[\[1\]](#)
 - Collect the resulting precipitate, recrystallize it from dilute ethanol, and dry it in a desiccator (in vacuum over silica gel) for 5 hours.
 - The melting point of the resulting crystals should be between 124°C and 128°C.[\[1\]](#)
- Chloride Test:
 - A solution of **DL-Methylephedrine Hydrochloride** (1 in 10) will respond to the Qualitative Tests for chloride.[\[1\]](#)

Purity Assessment (Acid or Alkali)

- Dissolve 2.0 g of **DL-Methylephedrine Hydrochloride** in 40 mL of water.
- Add 2 drops of methyl red TS to create the sample solution.
- To 20 mL of the sample solution, add 0.10 mL of 0.01 mol/L sulfuric acid VS; a red color should develop.[\[1\]](#)
- To another 20 mL of the sample solution, add 0.20 mL of 0.02 mol/L sodium hydroxide VS; a yellow color should develop.[\[1\]](#)

Assay by Potentiometric Titration

- Accurately weigh about 0.4 g of previously dried **DL-Methylephedrine Hydrochloride**.

- Dissolve the sample in 80 mL of a mixture of acetic anhydride and acetic acid (100) in a 7:3 ratio.[1]
- Titrate with 0.1 mol/L perchloric acid VS using potentiometric titration.[1]
- Perform a blank determination and make any necessary corrections. Each mL of 0.1 mol/L perchloric acid VS is equivalent to 21.572 mg of $C_{11}H_{17}NO \cdot HCl$. [1]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of DL-Methylephedrine in pharmaceutical formulations.

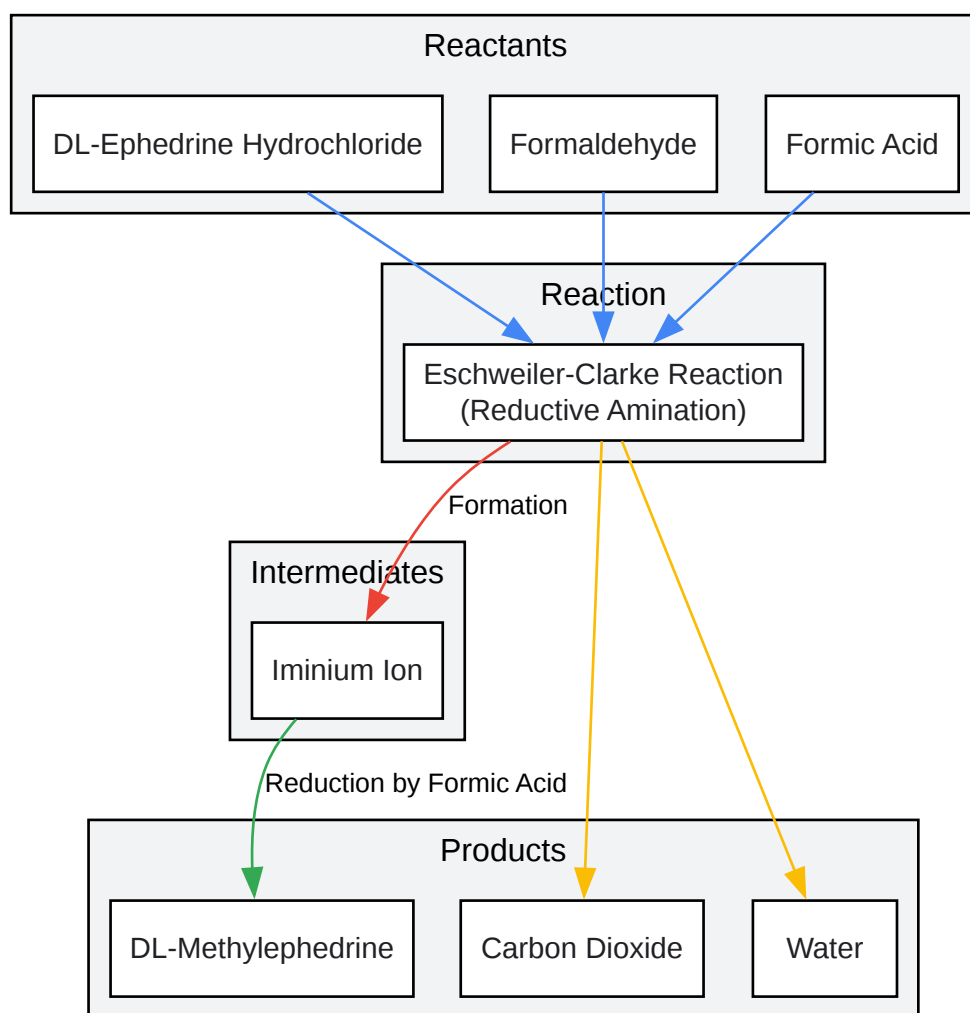
- Chromatographic Conditions:
 - Instrument: HPLC system with a UV-Vis Detector.[8]
 - Column: Venusil XBP C18 (250 x 4.6 mm, 5 μ m) or equivalent.[8]
 - Mobile Phase: An aqueous solution of $1.75 \times 10^{-1} \text{ mol} \cdot \text{L}^{-1}$ Sodium Dodecyl Sulphate (SDS) and $0.02 \text{ mol} \cdot \text{L}^{-1} \text{ KH}_2\text{PO}_4$, with the pH adjusted to 3.0 using phosphoric acid, mixed with methanol (90:10 v/v).[8]
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 210 nm.
 - Injection Volume: 20 μ L.[8]
- Sample Preparation (for Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.[8]

- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.[8]
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.[8]

Synthesis and Mechanism of Action

Synthesis Workflow

DL-Methylephedrine is commonly synthesized from DL-Ephedrine via the Eschweiler-Clarke reaction, a reductive amination process.[9] This method is advantageous as it specifically yields tertiary amines and prevents the formation of quaternary ammonium salts.[9] A patented process reports yields of 97-98.2%.

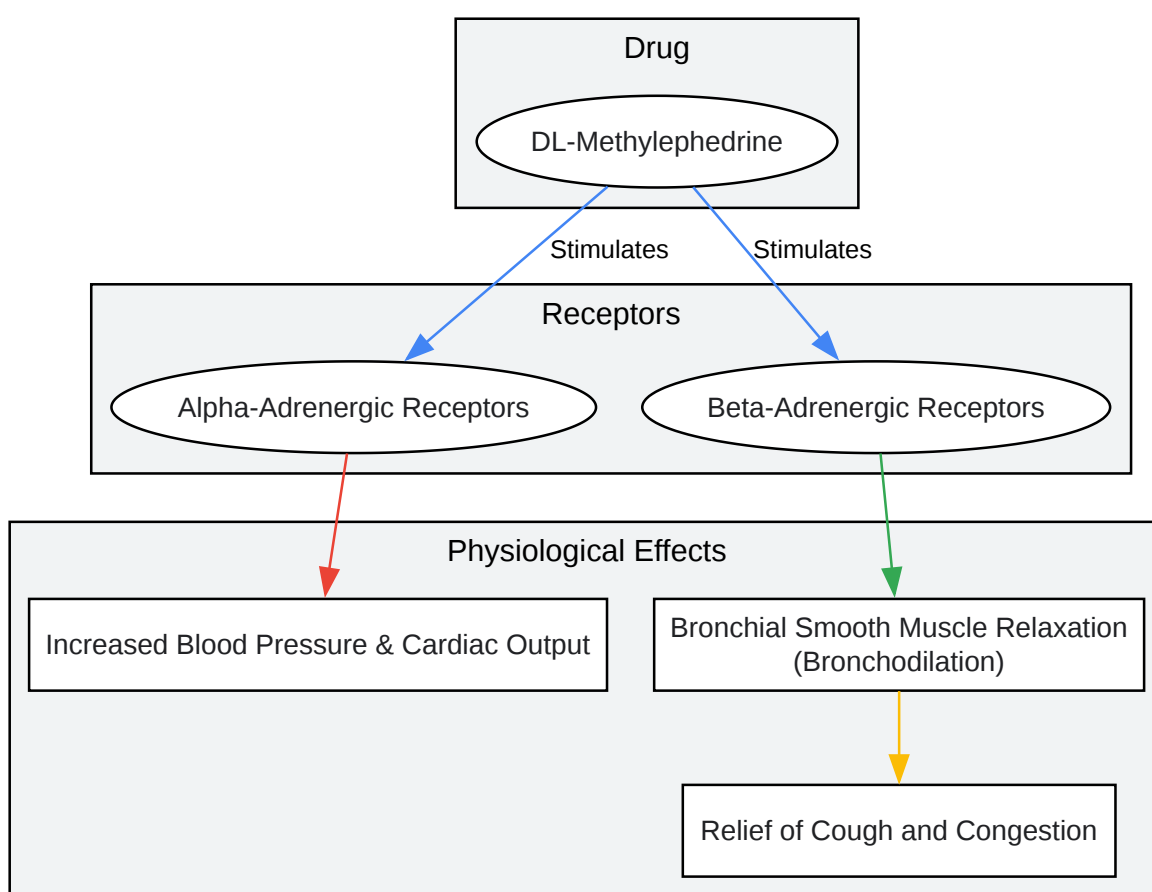


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Caption: Workflow for the synthesis of DL-Methylephedrine via the Eschweiler-Clarke reaction.

Pharmacological Mechanism of Action

DL-Methylephedrine is a sympathomimetic amine that acts as an antitussive, bronchodilator, and adrenergic receptor agonist.^{[10][11]} Its mechanism of action is similar to other ephedra alkaloids, mimicking the effects of catecholamines on the sympathetic nervous system.^{[10][11]}



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Caption: Simplified signaling pathway for the pharmacological effects of DL-Methylephedrine.

Spectroscopic Data

While a comprehensive public database of NMR and IR spectra for **DL-Methylephedrine hydrochloride** is not readily available, analysis is typically performed using standard techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the structure and confirm the identity of the compound. The spectra would be complex due to the presence of multiple chiral centers in the racemic mixture. Specific chemical shifts would need to be determined against a reference standard.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) group, the aromatic ring (C=C stretching), C-H bonds, and the amine salt.
- Mass Spectrometry (MS): GC-MS is a common technique for both identification and quantification. The mass spectrum of underivatized methylephedrine provides a fragmentation pattern that can be used for confirmation.[\[12\]](#)

Safety and Storage

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338, P501.[\[2\]](#)
- Storage: Store at $<-15^{\circ}\text{C}$ in a well-closed container.[\[2\]](#) It should also be stored in a light-resistant container.[\[1\]](#)

This guide is intended for research purposes only and not for personal or veterinary use.[\[2\]](#)

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